molecular formula C22H28N2O2 B14991067 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide

Cat. No.: B14991067
M. Wt: 352.5 g/mol
InChI Key: CSPISBMLWUYQLR-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxyphenyl and piperidinyl ethyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-methylbenzamide in the presence of a base such as triethylamine to form the intermediate amide.

    Substitution Reaction: The intermediate amide undergoes a substitution reaction with piperidine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)-3-(piperidin-1-yl)ethylthiazolidin-4-one
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl and piperidinyl groups contribute to its distinct reactivity and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methylbenzamide

InChI

InChI=1S/C22H28N2O2/c1-17-7-6-8-19(15-17)22(25)23-16-21(24-13-4-3-5-14-24)18-9-11-20(26-2)12-10-18/h6-12,15,21H,3-5,13-14,16H2,1-2H3,(H,23,25)

InChI Key

CSPISBMLWUYQLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

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